N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

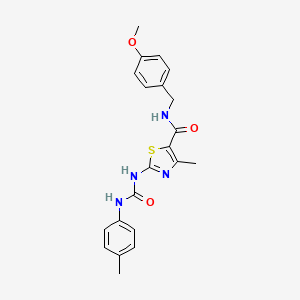

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS: 941916-32-1) is a thiazole-based carboxamide derivative with a molecular formula of C₂₁H₂₂N₄O₃S and a molecular weight of 410.5 g/mol. Its structure features a 4-methylthiazole core substituted at the 2-position with a p-tolylurea group and at the 5-position with a 4-methoxybenzyl carboxamide (Figure 1). The compound’s Smiles notation is COc1ccc(CNC(=O)c2sc(NC(=O)Nc3ccc(C)cc3)nc2C)cc1 .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-4-8-16(9-5-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-6-10-17(28-3)11-7-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIPBDYUSQOFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine, such as 4-methoxybenzylamine, under coupling conditions using reagents like carbodiimides.

Ureido Group Formation: The ureido group can be formed by reacting the intermediate with an isocyanate derivative, such as p-tolyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Thiazole Carboxamides with Pyridinyl Substituents

- Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) :

- Key Differences : Replaces the ureido-p-tolyl group with a 2-propyl-4-pyridinyl moiety and uses a 3-methoxyphenyl carboxamide.

- Activity : Demonstrates potent antiangiogenic effects (IC₅₀ < 2 μg/mL in HUVEC migration assays) and inhibits tumor growth in vivo (30 mg/kg/day), outperforming Vandetanib in preclinical models .

- SAR Insight : The pyridinyl group enhances binding to angiogenesis-related kinases, while the 3-methoxybenzylamide improves solubility .

B. Thiazolidinone-Ureido Derivatives

- N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide: Key Differences: Contains a thioxothiazolidinone core instead of a thiazole and lacks the 4-methoxybenzyl group. Activity: Exhibits urease inhibition (IC₅₀ ~ 8.3 µM), attributed to the thioxo group’s interaction with the enzyme’s nickel center .

C. Anticancer Thiazole-Hydrazide Derivatives

- Compound 7b (2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide) :

- Key Differences : Features a hydrazinecarbothioamide substituent instead of a ureido group.

- Activity : Shows potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 µg/mL) .

- SAR Insight : The thioamide group may enhance DNA intercalation, while the phenyl group aids in hydrophobic interactions with cancer cell targets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, examining various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

- Molecular Formula : C21H29N3O3S

- Molecular Weight : 403.5 g/mol

Research indicates that compounds with thiazole and urea functionalities exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methoxybenzyl and p-tolyl groups may enhance the lipophilicity and biological activity of this compound.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance, a study demonstrated that thiazole-based compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound under investigation has shown promising results in inhibiting tumor growth in preclinical models.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A related study highlighted that modifications in thiazole structures can lead to significant COX-2 inhibition, reducing inflammation markers like TNFα and IL-6 .

Antimicrobial Activity

Thiazoles have been recognized for their antimicrobial properties. Research on similar compounds indicates effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study evaluated the effect of thiazole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 0.1 to 1 µM for the most active compounds .

- Inflammation Model : In an animal model of inflammation, administration of thiazole derivatives led to a significant decrease in paw edema and inflammatory cytokine levels, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, and how can reaction yields be improved?

- Methodology : The synthesis of structurally related thiazole carboxamides involves multi-step reactions under inert atmospheres (argon/nitrogen) to prevent oxidation. Key steps include coupling amines with activated intermediates (e.g., chloroacetyl chloride) and cyclization using reagents like morpholine or sulfur. For example, analogous compounds were synthesized by refluxing intermediates with aminoguanidine hydrochloride in ethanol, followed by recrystallization for purification . Yield optimization can be achieved by controlling solvent polarity (e.g., ethanol vs. DMF), reaction time (6–12 hours), and stoichiometric ratios of coupling reagents (e.g., 1.5 equivalents of EDC/HOBt) .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Methodology : Characterization relies on 1H/13C NMR to confirm substituent connectivity (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, thiazole ring carbons at ~160–170 ppm) and LC-MS for molecular ion verification. Elemental analysis (C, H, N) is critical to validate purity, with deviations >0.4% indicating impurities. IR spectroscopy can identify functional groups like ureido (N-H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial bioactivity screening should include:

- Enzyme inhibition assays : For urease or kinase targets, use spectrophotometric methods (e.g., detection of ammonia release for urease activity at 630 nm) .

- Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HepG-2), with IC50 calculations via nonlinear regression .

- Statistical validation : Employ two-tailed Student’s t-tests (p ≤ 0.05) with ≥3 replicates to confirm significance .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Swap the thiazole core with oxadiazole or triazole rings to evaluate heterocycle influence on potency .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like Abl kinase, correlating binding scores with experimental IC50 values .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodology : Discrepancies often arise from poor cellular permeability or off-target effects. Address this by:

- Permeability assays : Use Caco-2 monolayers or PAMPA to measure logPe values; optimize logP (2–5) via substituent modifications .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in cell lysates .

Q. What strategies are effective in improving the metabolic stability of this compound?

- Methodology :

- Blocking metabolic hotspots : Introduce fluorine at para positions of the p-tolyl group to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ester prodrug to enhance oral bioavailability, with hydrolysis monitored in plasma stability assays .

- Microsomal stability testing : Use liver microsomes (human/rat) to quantify t1/2 and adjust substituents accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.